LY3020371

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H15F2NO5S |

|---|---|

Molecular Weight |

359.3 g/mol |

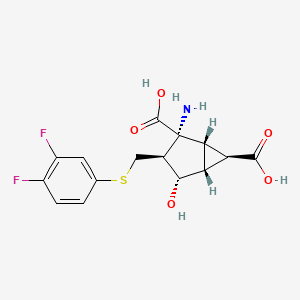

IUPAC Name |

(1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid |

InChI |

InChI=1S/C15H15F2NO5S/c16-7-2-1-5(3-8(7)17)24-4-6-12(19)9-10(13(20)21)11(9)15(6,18)14(22)23/h1-3,6,9-12,19H,4,18H2,(H,20,21)(H,22,23)/t6-,9+,10+,11+,12-,15+/m1/s1 |

InChI Key |

PVCLSZDVATUGHR-XJDZXMJWSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1SC[C@@H]2[C@H]([C@H]3[C@@H]([C@H]3[C@@]2(C(=O)O)N)C(=O)O)O)F)F |

Canonical SMILES |

C1=CC(=C(C=C1SCC2C(C3C(C3C2(C(=O)O)N)C(=O)O)O)F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to LY3020371: A Novel mGlu2/3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY3020371 is a potent, selective, and orthosteric antagonist of the metabotropic glutamate 2 and 3 (mGlu2/3) receptors.[1][2][3] Preclinical research has identified it as a promising candidate for the treatment of depression, potentially offering a rapid onset of action with a more favorable safety profile compared to existing rapid-acting antidepressants like ketamine.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key preclinical data, and detailed experimental protocols.

Core Compound Details

| Parameter | Value |

| Compound Name | This compound |

| Chemical Name | 2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid |

| Class | Orthosteric mGlu2/3 Receptor Antagonist |

| Therapeutic Target | Metabotropic Glutamate Receptors 2 and 3 (mGluR2 and mGluR3) |

| Potential Indication | Depression, Treatment-Resistant Depression (TRD) |

| Prodrug | LY3027788 (a diester analog) has been developed as an effective oral prodrug of this compound.[4] |

Mechanism of Action

This compound exerts its effects by competitively blocking the binding of glutamate to mGlu2 and mGlu3 receptors. These receptors are predominantly located on presynaptic terminals and function as autoreceptors, which, upon activation by glutamate, inhibit further glutamate release. By antagonizing these receptors, this compound disinhibits presynaptic glutamate release, leading to an increase in synaptic glutamate levels. This surge in glutamate is believed to preferentially activate postsynaptic AMPA receptors, triggering a cascade of downstream signaling events that are thought to underlie its rapid antidepressant effects. This mechanism shares common pathways with ketamine but avoids the direct blockade of NMDA receptors, which is associated with dissociative and psychotomimetic side effects.

Signaling Pathway

The proposed signaling pathway for this compound involves the enhancement of glutamatergic neurotransmission and the subsequent activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling cascade, a key regulator of protein synthesis and synaptic plasticity.

Quantitative Preclinical Data

Table 4.1: In Vitro Potency and Selectivity

| Assay | Receptor/System | Value (nM) | Reference |

| Radioligand Binding (Ki) | Human mGluR2 | 5.26 | |

| Human mGluR3 | 2.50 | ||

| Rat Frontal Cortical Membranes | 33 | ||

| cAMP Formation (IC50) | Human mGluR2 Expressing Cells | 16.2 | |

| Human mGluR3 Expressing Cells | 6.21 | ||

| Rat Cortical Synaptosomes | 29 | ||

| Glutamate Release (IC50) | Rat Cortical Synaptosomes | 86 | |

| Calcium Oscillation (IC50) | Primary Cultured Cortical Neurons | 34 | |

| Intact Hippocampal Slice Preparation | 46 |

Table 4.2: In Vivo Efficacy and Pharmacodynamics

| Experiment/Model | Species | Dose Range (mg/kg) | Route | Effect | Reference |

| Forced Swim Test | Rat | 0.1 - 10 | i.v. | Decreased immobility time | |

| Dopamine Efflux (VTA) | Rat | 0.3 - 3 | i.v. | Increased number of spontaneously active dopamine cells | |

| Tissue Oxygen (ACC) | Rat | 1 - 10 | i.p. | Increased tissue oxygen | |

| Monoamine Efflux (mPFC) | Rat | 10 | i.p. | Increased monoamine efflux | |

| Wakefulness | Rat | 1 - 30 | i.v. | Increased cumulative wake time without rebound hypersomnolence | |

| Drug Discrimination (ED50) | Rat | 9.4 | i.p. | Dose-dependent discrimination from vehicle |

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity (Ki) of this compound to mGlu2/3 receptors.

Objective: To quantify the competitive displacement of a radiolabeled mGlu2/3 agonist by this compound in membranes expressing human mGlu2 or mGlu3 receptors.

Materials:

-

Cell membranes expressing recombinant human mGlu2 or mGlu3 receptors.

-

Radiolabeled mGlu2/3 agonist (e.g., [³H]-LY459477).

-

This compound hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membrane preparations on ice. Homogenize the membranes in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add in order:

-

Assay buffer.

-

Varying concentrations of this compound or vehicle.

-

A fixed concentration of the radiolabeled agonist.

-

The prepared cell membranes to initiate the binding reaction.

-

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Formation Assay

This protocol describes a method to assess the functional antagonist activity of this compound by measuring its ability to block agonist-induced inhibition of cAMP production.

Objective: To determine the IC50 value of this compound in reversing the inhibition of forskolin-stimulated cAMP production by an mGlu2/3 agonist.

Materials:

-

Cells expressing recombinant human mGlu2 or mGlu3 receptors.

-

This compound hydrochloride.

-

mGlu2/3 receptor agonist (e.g., DCG-IV).

-

Forskolin.

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit).

-

Cell culture medium.

-

96-well plates.

Procedure:

-

Cell Plating: Plate the cells in 96-well plates and culture overnight.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time.

-

Agonist and Forskolin Stimulation: Add a fixed concentration of the mGlu2/3 agonist followed by forskolin to stimulate adenylate cyclase and cAMP production.

-

Incubation: Incubate for a defined period to allow for changes in intracellular cAMP levels.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay-based kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the concentration of this compound. Determine the IC50 value, which is the concentration of this compound that restores 50% of the agonist-inhibited cAMP production.

Rodent Forced Swim Test

This protocol outlines the forced swim test, a common behavioral assay used to screen for antidepressant-like activity.

Objective: To evaluate the antidepressant-like effect of this compound by measuring the immobility time of rats in a stressful swimming environment.

Materials:

-

Male Wistar rats.

-

This compound.

-

Vehicle control.

-

Cylindrical swim tank (e.g., 40 cm high, 20 cm in diameter) filled with water (25°C) to a depth of 30 cm.

-

Video recording and analysis software.

Procedure:

-

Acclimation: Acclimate the rats to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., intravenous) at a specified time before the test.

-

Pre-swim Session (Day 1): Place each rat in the swim tank for a 15-minute pre-swim session. This is to induce a state of behavioral despair.

-

Test Session (Day 2): 24 hours after the pre-swim, place the rats back into the swim tank for a 5-minute test session.

-

Behavioral Recording: Record the entire 5-minute session with a video camera.

-

Data Analysis: Score the duration of immobility (when the rat makes only the movements necessary to keep its head above water). A significant decrease in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Conclusion

This compound is a well-characterized, potent, and selective mGlu2/3 receptor antagonist with a preclinical profile that suggests its potential as a novel, rapid-acting antidepressant. Its mechanism of action, which involves the modulation of glutamatergic neurotransmission and activation of the mTORC1 signaling pathway, provides a strong rationale for its therapeutic development. The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers in the field of neuroscience and drug discovery. Further clinical investigation is warranted to establish the safety and efficacy of this compound in patients with depression.

References

- 1. In vitro pharmacological and rat pharmacokinetic characterization of this compound, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are mGluRs antagonists and how do they work? [synapse.patsnap.com]

- 3. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 4. Effects of Chronic LY341495 on Hippocampal mTORC1 Signaling in Mice with Chronic Unpredictable Stress-Induced Depression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to LY3020371: A Novel mGluR2/3 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY3020371 is a potent and selective orthosteric antagonist of metabotropic glutamate receptors 2 and 3 (mGluR2/3).[1] Preclinical evidence suggests its potential as a rapidly-acting antidepressant, exhibiting a pharmacological profile with some similarities to ketamine but without its associated adverse effects.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key preclinical data, and detailed experimental methodologies.

Introduction

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. Group II mGluRs, which include mGluR2 and mGluR3, are typically located presynaptically, where they act as autoreceptors to inhibit glutamate release.[4] By antagonizing these receptors, this compound increases glutamatergic transmission, a mechanism hypothesized to underlie its rapid antidepressant-like effects.[5] This contrasts with the NMDA receptor antagonism of ketamine but appears to converge on downstream signaling pathways, such as the activation of the mammalian target of rapamycin (mTOR).

Mechanism of Action

This compound is a competitive antagonist at the orthosteric binding site of mGluR2 and mGluR3. These receptors are coupled to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking the binding of endogenous glutamate, this compound prevents this signaling cascade, leading to a disinhibition of glutamate release in key brain regions associated with mood regulation.

The proposed downstream signaling pathway for the antidepressant-like effects of this compound involves the enhancement of AMPA receptor signaling, which in turn activates the mTOR pathway, a critical regulator of synaptogenesis and neuronal plasticity.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Binding Affinity and Potency

| Target | Assay Type | Species | Ki (nM) | IC50 (nM) | Reference |

| hmGluR2 | Radioligand Binding ([3H]-459477 displacement) | Human | 5.26 | - | |

| hmGluR3 | Radioligand Binding ([3H]-459477 displacement) | Human | 2.50 | - | |

| hmGluR2 | cAMP Formation (DCG-IV inhibition) | Human | - | 16.2 | |

| hmGluR3 | cAMP Formation (DCG-IV inhibition) | Human | - | 6.21 | |

| mGluR2/3 | Radioligand Binding ([3H]-459477 displacement) | Rat (Frontal Cortex) | 33 | - | |

| mGluR2/3 | cAMP Formation (LY379268 inhibition) | Rat (Cortical Synaptosomes) | - | 29 | |

| mGluR2/3 | K+-evoked Glutamate Release (LY379268 inhibition) | Rat (Cortical Synaptosomes) | - | 86 | |

| mGluR2/3 | Spontaneous Ca2+ Oscillations (Agonist-suppressed) | Rat (Cortical Neurons) | - | 34 | |

| mGluR2/3 | Field EPSP (Agonist-suppressed) | Rat (Hippocampal Slice) | - | 46 |

Table 2: In Vivo Pharmacodynamics and Efficacy

| Model | Species | Route of Administration | Dose Range | Effect | Reference |

| Forced Swim Test | Rat | i.v. | 0.1 - 10 mg/kg | Decreased immobility time | |

| Spontaneously Active Dopamine Cells | Rat | i.v. | 0.3 - 3 mg/kg | Increased firing in VTA | |

| Tissue Oxygenation | Rat | i.p. | 1 - 10 mg/kg | Increased in anterior cingulate cortex | |

| Monoamine Efflux | Rat | i.p. | 10 mg/kg | Increased in medial prefrontal cortex | |

| Wakefulness | Rat | i.v. | 1 - 30 mg/kg | Increased cumulative wake time | |

| Drug Discrimination | Rat | i.p. | ED50 = 9.4 mg/kg | Full discrimination from vehicle |

Table 3: Pharmacokinetic Parameters

Note: Data for the oral prodrug LY3027788, which is converted to this compound in vivo, is also included.

| Compound | Species | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| LY3027788 | Mouse (CD-1) | Oral | 10 mg/kg | 437 | 0.5 | 1140 | |

| LY3027788 | Mouse (CD-1) | Oral | 30 mg/kg | 1410 | 0.5 | 4000 |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for human mGluR2 and mGluR3.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing recombinant human mGluR2 or mGluR3 are used.

-

Assay Buffer: Tris-HCl buffer containing MgCl2 and CaCl2.

-

Radioligand: [3H]-LY459477, a known mGluR2/3 agonist.

-

Procedure:

-

A constant concentration of [3H]-LY459477 is incubated with cell membranes in the presence of increasing concentrations of this compound.

-

Incubation is carried out at room temperature for a specified time (e.g., 60 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

Filters are washed with ice-cold buffer to remove unbound radioligand.

-

Radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled mGluR2/3 agonist (e.g., LY354740).

-

IC50 values are calculated by non-linear regression analysis of the competition binding data.

-

Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

-

cAMP Formation Assay

Objective: To determine the functional antagonist activity (IC50) of this compound at human mGluR2 and mGluR3.

Methodology:

-

Cell Culture: Cells stably expressing recombinant human mGluR2 or mGluR3 are used.

-

Procedure:

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are then incubated with increasing concentrations of this compound.

-

Forskolin is added to stimulate adenylyl cyclase and increase basal cAMP levels.

-

An mGluR2/3 agonist (e.g., DCG-IV or LY379268) is added to inhibit forskolin-stimulated cAMP production.

-

The incubation is stopped, and intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF or ELISA).

-

-

Data Analysis:

-

The ability of this compound to reverse the agonist-induced inhibition of cAMP production is quantified.

-

IC50 values are determined by non-linear regression analysis of the concentration-response curves.

-

In Vivo Microdialysis

Objective: To measure the effect of this compound on monoamine efflux in the medial prefrontal cortex of freely moving rats.

Methodology:

-

Animal Surgery: Rats are anesthetized, and a guide cannula for a microdialysis probe is stereotaxically implanted into the medial prefrontal cortex.

-

Recovery: Animals are allowed to recover from surgery for several days.

-

Microdialysis:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

After a stabilization period to obtain a baseline, this compound (e.g., 10 mg/kg, i.p.) or vehicle is administered.

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

-

Neurochemical Analysis:

-

The concentrations of dopamine, serotonin, and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Data Analysis:

-

Neurotransmitter levels are expressed as a percentage of the pre-drug baseline.

-

Statistical analysis is performed to compare the effects of this compound and vehicle over time.

-

Safety and Tolerability

Preclinical toxicology studies have been conducted with this compound. In 14-day dosing studies in rats and cynomolgus monkeys, this compound was well-tolerated at doses producing micromolar plasma exposures, with no critical toxicological findings reported. Importantly, in contrast to ketamine, this compound did not produce significant increases in locomotion, impair motor performance, or increase dopamine efflux in the nucleus accumbens in rats. Furthermore, it did not induce cognitive impairment in several rodent models.

Conclusion

This compound is a potent and selective mGluR2/3 antagonist with a preclinical profile suggestive of rapid antidepressant effects. Its mechanism of action, involving the disinhibition of glutamate release and subsequent activation of downstream signaling pathways, offers a novel approach to the treatment of depression. The available data indicate a favorable safety profile compared to ketamine, positioning this compound as a promising candidate for further clinical development. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in the evolving landscape of glutamatergic modulators for neuropsychiatric disorders.

References

- 1. In vitro pharmacological and rat pharmacokinetic characterization of this compound, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical predictors that the orthosteric mGlu2/3 receptor antagonist this compound will not engender ketamine-associated neurotoxic, motor, cognitive, subjective, or abuse-liability-related effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative Effects of this compound, a Potent and Selective Metabotropic Glutamate (mGlu) 2/3 Receptor Antagonist, and Ketamine, a Noncompetitive N-Methyl-d-Aspartate Receptor Antagonist in Rodents: Evidence Supporting the Use of mGlu2/3 Antagonists, for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gpsych.bmj.com [gpsych.bmj.com]

LY3020371 for depression research

An In-Depth Technical Guide to LY3020371 for Depression Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent, selective, and competitive orthosteric antagonist of metabotropic glutamate 2 and 3 (mGlu2/3) receptors. Preclinical research has demonstrated its potential as a rapidly acting antidepressant, with a pharmacological profile that overlaps with the NMDA receptor antagonist, ketamine, but with a potentially more favorable safety profile. This document provides a comprehensive technical overview of this compound, including its pharmacological data, detailed experimental protocols for its evaluation, and its proposed mechanism of action for the treatment of depression.

Core Mechanism of Action

This compound exerts its effects by blocking the inhibitory function of mGlu2 and mGlu3 receptors. These receptors act as presynaptic autoreceptors on glutamatergic neurons, and their antagonism by this compound leads to an increase in synaptic glutamate levels. This surge in glutamate is believed to preferentially activate postsynaptic AMPA receptors, triggering downstream signaling cascades that promote neuroplasticity and exert antidepressant effects. This mechanism is similar to that proposed for ketamine, suggesting a convergence on common pathways for rapid antidepressant action.[1][2][3]

Pharmacological Profile: Quantitative Data

This compound has been extensively characterized in vitro, demonstrating high affinity and potent antagonist activity at both human recombinant and native rat mGlu2/3 receptors.

| Assay Type | Receptor Target | Parameter | Value (nM) | Reference |

| Radioligand Binding | Human mGlu2 | Ki | 5.26 | [4][5] |

| Radioligand Binding | Human mGlu3 | Ki | 2.50 | |

| Radioligand Binding | Rat Frontal Cortex | Ki | 33 | |

| Table 1: Binding Affinity (Ki) of this compound. |

| Assay Type | Receptor/Tissue | Parameter | Value (nM) | Reference |

| cAMP Formation | Human mGlu2 | IC50 | 16.2 | |

| cAMP Formation | Human mGlu3 | IC50 | 6.21 | |

| Agonist-Suppressed Second Messenger | Rat Cortical Synaptosomes | IC50 | 29 | |

| Agonist-Inhibited Glutamate Release | Rat Cortical Synaptosomes | IC50 | 86 | |

| Agonist-Suppressed Ca2+ Oscillations | Rat Cortical Neurons | IC50 | 34 | |

| Agonist Inhibition | Rat Hippocampal Slice | IC50 | 46 | |

| Table 2: Functional Antagonist Activity (IC50) of this compound. |

Key Preclinical Experimental Protocols

The following protocols are synthesized from published studies on this compound and standard preclinical methodologies.

In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity (Ki) and functional potency (IC50) of this compound at mGlu2/3 receptors.

a) Radioligand Binding Assay Protocol:

-

Preparation of Membranes: Membranes are prepared from cells expressing recombinant human mGlu2 or mGlu3 receptors, or from native tissues like rat frontal cortex.

-

Assay Conditions: Membranes are incubated with a radiolabeled mGlu2/3 agonist ligand (e.g., [3H]-LY459477) and varying concentrations of the test compound (this compound).

-

Incubation and Termination: The reaction is allowed to reach equilibrium. The binding is then terminated by rapid filtration, separating bound from free radioligand.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: Competitive binding curves are generated, and Ki values are calculated using the Cheng-Prusoff equation to determine the affinity of this compound.

b) cAMP Functional Assay Protocol:

-

Cell Culture: Cells expressing recombinant human mGlu2 or mGlu3 receptors are cultured. These receptors are Gi-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).

-

Assay Procedure: Cells are first stimulated with forskolin to increase basal cAMP levels.

-

Agonist and Antagonist Addition: An mGlu2/3 receptor agonist (e.g., DCG-IV) is added to inhibit cAMP production. To determine antagonist potency, cells are pre-incubated with varying concentrations of this compound before the addition of the agonist.

-

cAMP Measurement: Intracellular cAMP levels are measured using a suitable detection method, such as AlphaScreen or a luciferase-based biosensor assay (e.g., GloSensor).

-

Data Analysis: The ability of this compound to block the agonist-induced inhibition of cAMP formation is quantified, and IC50 values are determined from the resulting concentration-response curves.

Forced-Swim Test (FST) for Antidepressant-Like Activity

Objective: To assess the antidepressant-like effects of this compound in rodents.

Methodology:

-

Animals: Male Sprague-Dawley or Wistar rats are commonly used. Animals are handled for several days before the test to acclimate them.

-

Apparatus: A transparent cylindrical tank (e.g., 40-50 cm high, 20 cm diameter) is filled with water (24-30°C) to a depth (e.g., 30 cm) where the rat cannot touch the bottom with its tail or feet.

-

Procedure (Rat): The standard procedure involves a two-day protocol.

-

Day 1 (Pre-swim): Rats are placed in the water tank for a 15-minute conditioning session.

-

Day 2 (Test): 24 hours later, animals are administered this compound (intravenously) or vehicle. After a predetermined pretreatment time, they are placed back into the swim tank for a 5-minute test session.

-

-

Behavioral Scoring: The 5-minute test session is recorded, and the duration of immobility (floating with only minor movements to keep the head above water) is scored by a trained observer blind to the treatment conditions. A reduction in immobility time is indicative of an antidepressant-like effect.

In Vivo Microdialysis for Biogenic Amine Efflux

Objective: To measure the effect of this compound on the extracellular levels of dopamine and serotonin in the prefrontal cortex (PFC).

Methodology:

-

Surgical Implantation: Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted, targeting the medial PFC. Animals are allowed to recover for several days.

-

Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted into the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Sample Collection: After a baseline stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to measure basal neurotransmitter levels.

-

Drug Administration: this compound is administered systemically (e.g., i.v.), and sample collection continues to monitor changes in neurotransmitter efflux.

-

Neurochemical Analysis: The concentrations of dopamine, serotonin, and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

In Vivo Electrophysiology of VTA Dopamine Neurons

Objective: To determine the effect of this compound on the firing rate and population activity of dopamine neurons in the ventral tegmental area (VTA).

Methodology:

-

Animal Preparation: Rats are anesthetized (e.g., with chloral hydrate or urethane) and placed in a stereotaxic frame.

-

Electrode Placement: A recording electrode is lowered into the VTA according to precise stereotaxic coordinates.

-

Neuron Identification: Dopamine neurons are identified based on their characteristic electrophysiological properties, including a slow, irregular firing pattern, long-duration action potentials, and often a biphasic waveform.

-

Recording Protocol: Once a spontaneously active dopamine neuron is identified, its baseline firing rate is recorded for a stable period.

-

Drug Administration: this compound is administered intravenously, and the activity of the same neuron is recorded continuously to observe any changes in firing rate. The number of spontaneously active dopamine neurons within a defined area is also counted before and after drug administration.

Mandatory Visualizations

Proposed Signaling Pathway of this compound

Proposed signaling pathway for the antidepressant effects of this compound.

Preclinical Antidepressant Discovery Workflow

Generalized workflow for preclinical development of an antidepressant like this compound.

Conclusion

This compound is a well-characterized mGlu2/3 receptor antagonist with a compelling preclinical data package supporting its investigation for the treatment of depression. Its mechanism, which converges on the same glutamatergic and neuroplasticity pathways as ketamine, suggests potential for rapid-acting antidepressant effects. The detailed protocols and data presented in this guide offer a foundational resource for researchers and drug developers working to further elucidate the therapeutic potential of this compound and similar compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid-acting antidepressants targeting modulation of the glutamatergic system: clinical and preclinical evidence and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mGlu2/3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro pharmacological and rat pharmacokinetic characterization of this compound, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preclinical Profile of LY3020371: A Potent and Selective mGlu2/3 Receptor Antagonist

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

LY3020371 is a potent and selective orthosteric antagonist of metabotropic glutamate 2/3 (mGlu2/3) receptors. Preclinical research highlights its potential as a novel therapeutic agent, demonstrating a distinct pharmacological profile with rapid-acting antidepressant-like effects in rodent models. This document provides a comprehensive overview of the preclinical data on this compound, including its in vitro and in vivo pharmacology, mechanism of action, and key experimental findings. The information is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development.

Introduction

Metabotropic glutamate receptors, particularly the group II subtypes mGlu2 and mGlu3, are recognized as significant modulators of glutamatergic neurotransmission. Their involvement in presynaptic, postsynaptic, and glial mechanisms has made them attractive targets for therapeutic intervention in a range of neurological and psychiatric disorders. This compound, chemically known as (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, has emerged as a key pharmacological tool for investigating the roles of mGlu2/3 receptors.[1][2] This guide synthesizes the available preclinical data to provide a detailed understanding of its properties.

In Vitro Pharmacology

The in vitro profile of this compound has been extensively characterized in both recombinant human receptor systems and native tissue preparations from rodents and humans. These studies confirm its high affinity and selectivity for mGlu2 and mGlu3 receptors.

Binding Affinity and Functional Antagonism

This compound competitively displaces the binding of mGlu2/3 agonist radioligands in membranes from cells expressing human recombinant mGlu2 and mGlu3 receptors.[1][2] Its functional antagonist activity has been demonstrated through the blockade of agonist-induced inhibition of cyclic AMP (cAMP) formation.[1]

Table 1: In Vitro Activity of this compound at Human mGlu2/3 Receptors

| Assay Type | Receptor Subtype | Parameter | Value (nM) |

| Radioligand Binding | hmGlu2 | Ki | 5.26 |

| hmGlu3 | Ki | 2.50 | |

| cAMP Formation Assay | hmGlu2 | IC50 | 16.2 |

| hmGlu3 | IC50 | 6.21 |

Activity in Native Tissues

The antagonist properties of this compound have been validated in native tissue preparations, demonstrating its efficacy in more physiologically relevant systems. These studies include radioligand displacement in rat brain membranes and functional antagonism in synaptosomal preparations.

Table 2: In Vitro Activity of this compound in Native Tissues

| Tissue Preparation | Species | Assay | Parameter | Value (nM) |

| Frontal Cortical Membranes | Rat | [3H]-459477 Displacement | Ki | 33 |

| Cortical Synaptosomes | Rat | Reversal of Agonist-Suppressed Second Messenger Production | IC50 | 29 |

| Cortical Synaptosomes | Rat | Reversal of Agonist-Inhibited K+-Evoked Glutamate Release | IC50 | 86 |

| Primary Cultured Cortical Neurons | Rat | Blockade of Agonist-Suppressed Spontaneous Ca2+ Oscillations | IC50 | 34 |

| Hippocampal Slices | Rat | Functional Antagonism | IC50 | 46 |

| Cortical/Hippocampal Synaptosomes | Human (Epileptic Tissue) | Functional Antagonist Activity | Demonstrated |

In Vivo Pharmacology

In vivo studies in rodents have been crucial in elucidating the physiological and behavioral effects of this compound, many of which parallel those of the rapid-acting antidepressant ketamine.

Pharmacokinetics

Following intravenous administration in rats, this compound achieves cerebrospinal fluid (CSF) concentrations sufficient to effectively block mGlu2/3 receptors in the central nervous system. An oral prodrug, LY3027788, has also been developed, which effectively delivers this compound systemically.

Neurochemical and Electrophysiological Effects

This compound modulates the activity of key neurotransmitter systems implicated in mood regulation.

Table 3: In Vivo Neurochemical and Electrophysiological Effects of this compound in Rats

| Effect | Brain Region | Dosage | Species |

| Increased number of spontaneously active dopamine cells | Ventral Tegmental Area (VTA) | 0.3-3 mg/kg, i.v. | Rat |

| Increased tissue oxygen | Anterior Cingulate Cortex (ACC) | 1-10 mg/kg, i.p. | Rat |

| Increased monoamine efflux | Medial Prefrontal Cortex | 10 mg/kg, i.p. | Rat |

Behavioral Effects

This compound has demonstrated antidepressant-like effects in rodent behavioral models. It also promotes wakefulness without the rebound hypersomnolence associated with some stimulants.

Table 4: In Vivo Behavioral Effects of this compound in Rodents

| Model/Assay | Effect | Dosage | Species |

| Forced-Swim Test | Decreased immobility time | 0.1-10 mg/kg, i.v. | Rat |

| Wakefulness | Increased cumulative wake time | 1-30 mg/kg, i.v. | Rat |

| Locomotion | Small increases | Not specified | Not specified |

| Motor Performance (Inverted Screen) | No impairment | Not specified | Not specified |

| Y-Maze (Spontaneous Alternation) | No negative effect | Not specified | Mouse |

Mechanism of Action and Signaling Pathways

This compound acts as an orthosteric antagonist at mGlu2 and mGlu3 receptors. These receptors are Gi/o-coupled and their activation typically leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. By blocking these receptors, this compound disinhibits these pathways. Metabolomic studies have revealed that both this compound and ketamine activate common pathways involving GRIA2 (the gene encoding the GluA2 subunit of the AMPA receptor) and ADORA1 (adenosine A1 receptor). This suggests a convergence on AMPA receptor-mediated signaling, a key pathway implicated in the rapid antidepressant effects of ketamine.

Caption: Proposed mechanism of this compound's antidepressant-like effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the core experimental protocols used in the characterization of this compound.

In Vitro Assays

-

Radioligand Binding Assay:

-

Membranes from cells expressing recombinant human mGlu2 or mGlu3 receptors are prepared.

-

Membranes are incubated with a radiolabeled mGlu2/3 agonist (e.g., [3H]-459477) and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of an excess of a non-labeled agonist.

-

Following incubation, membranes are harvested by rapid filtration and the bound radioactivity is quantified using liquid scintillation counting.

-

Ki values are calculated using the Cheng-Prusoff equation.

-

-

cAMP Formation Assay:

-

Cells expressing hmGlu2 or hmGlu3 receptors are plated in multi-well plates.

-

Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Cells are then incubated with forskolin (to stimulate adenylyl cyclase), an mGlu2/3 agonist (e.g., DCG-IV), and varying concentrations of this compound.

-

The reaction is stopped, and intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF or ELISA).

-

IC50 values are determined by non-linear regression analysis of the concentration-response curves.

-

Caption: Workflow for key in vitro experimental protocols.

In Vivo Assays

-

Forced-Swim Test (Rat):

-

Rats are individually placed in a cylinder filled with water from which they cannot escape.

-

A pre-test session is typically conducted 24 hours before the test session.

-

On the test day, this compound or vehicle is administered intravenously.

-

After a specified pre-treatment time, rats are placed in the water cylinder for a 5-minute test session.

-

The duration of immobility (a measure of behavioral despair) is recorded by a trained observer or an automated tracking system.

-

A reduction in immobility time is interpreted as an antidepressant-like effect.

-

-

In Vivo Microdialysis:

-

Rats are surgically implanted with a microdialysis guide cannula targeting the medial prefrontal cortex.

-

After a recovery period, a microdialysis probe is inserted and perfused with artificial cerebrospinal fluid.

-

Baseline dialysate samples are collected to establish basal levels of monoamines (e.g., dopamine, serotonin, norepinephrine).

-

This compound or vehicle is administered intraperitoneally.

-

Dialysate samples are collected at regular intervals post-administration.

-

Neurotransmitter levels in the dialysate are quantified using HPLC with electrochemical detection.

-

Safety and Toxicology

Preclinical safety studies have been conducted to assess the potential for adverse effects associated with this compound. In contrast to ketamine, this compound did not increase dopamine efflux in the nucleus accumbens, a finding that may suggest a lower abuse liability. Furthermore, it did not produce the motor or cognitive impairments observed with ketamine in various rodent models. Toxicology studies involving 14-day dosing in rats and cynomolgus monkeys at high intravenous doses did not reveal critical toxicological findings.

Conclusion

The preclinical data for this compound establish it as a potent, selective, and centrally active antagonist of mGlu2/3 receptors. It demonstrates a promising pharmacological profile, characterized by rapid-acting antidepressant-like effects in vivo and a favorable safety profile compared to ketamine. The convergence of its mechanism on pathways involving AMPA receptor signaling provides a strong rationale for its investigation as a novel therapeutic for treatment-resistant depression. The data presented in this guide offer a comprehensive foundation for further research and development of this compound and other modulators of the mGlu2/3 system.

References

The Discovery and Development of LY3020371: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY3020371 is a potent and selective orthosteric antagonist of the metabotropic glutamate 2 and 3 (mGlu2/3) receptors. Its discovery and development have significant implications for the treatment of central nervous system disorders, particularly depression. This technical guide provides an in-depth overview of this compound, from its chemical synthesis and structure-activity relationship to its preclinical pharmacology and proposed mechanism of action. Detailed experimental protocols for key assays are provided, along with a comprehensive summary of its in vitro and in vivo activity. Furthermore, this guide explores the development of its orally bioavailable prodrug, LY3027788, and the downstream signaling pathways implicated in its antidepressant-like effects.

Introduction

Metabotropic glutamate receptors, particularly the mGlu2 and mGlu3 subtypes, are G-protein coupled receptors that play a crucial role in modulating glutamatergic neurotransmission. Their involvement in the pathophysiology of depression has made them attractive targets for novel therapeutic agents. This compound emerged from a dedicated drug discovery program aimed at identifying potent and selective antagonists for these receptors. This document serves as a comprehensive technical resource on the discovery and preclinical development of this compound.

Discovery and Synthesis

The discovery of this compound was the result of a systematic exploration of the structure-activity relationship (SAR) of bicyclo[3.1.0]hexane-based compounds.[1] Key to its development was the incorporation of substitutions at the C3 and C4 positions of the scaffold, which led to the generation of potent mGlu2/3 receptor antagonists.[1]

Structure-Activity Relationship (SAR)

The core of the SAR strategy involved modifying the (1S,2R,5R,6R)-2-amino-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid scaffold. The introduction of a (3,4-difluorophenyl)sulfanylmethyl group at the C3 position and a hydroxyl group at the C4 position was found to be critical for the high antagonist potency and selectivity of this compound.[1]

In Vitro Pharmacology

The pharmacological profile of this compound has been extensively characterized in a variety of in vitro assays, demonstrating its high affinity and functional antagonism at mGlu2 and mGlu3 receptors.

Receptor Binding Affinity

This compound demonstrates potent and competitive binding to human recombinant and rat native mGlu2/3 receptors.

| Receptor/Tissue | Assay Type | Radioligand | Ki (nM) | Reference |

| Human mGlu2 | Radioligand Binding | [3H]-LY459477 | 5.26 | [2] |

| Human mGlu3 | Radioligand Binding | [3H]-LY459477 | 2.50 | [2] |

| Rat Frontal Cortical Membranes | Radioligand Binding | [3H]-LY459477 | 33 |

Functional Antagonist Activity

This compound effectively blocks agonist-induced responses in functional assays, confirming its antagonist properties.

| Cell/Tissue Type | Assay Type | Agonist | IC50 (nM) | Reference |

| Cells expressing human mGlu2 | cAMP Formation | DCG-IV | 16.2 | |

| Cells expressing human mGlu3 | cAMP Formation | DCG-IV | 6.21 | |

| Rat Cortical Synaptosomes | Second Messenger Production | - | 29 | |

| Rat Cortical Synaptosomes | K+-evoked Glutamate Release | - | 86 | |

| Primary Cultured Cortical Neurons | Spontaneous Ca2+ Oscillations | - | 34 | |

| Rat Hippocampal Slice | - | - | 46 |

In Vivo Pharmacology

Preclinical in vivo studies have demonstrated the antidepressant-like effects and other central nervous system activities of this compound.

Antidepressant-Like Activity

The antidepressant potential of this compound has been primarily assessed using the forced swim test in rodents.

| Species | Test | Dose (mg/kg, i.v.) | Effect | Reference |

| Rat | Forced Swim Test | 0.1 - 10 | Decreased immobility time |

Neurochemical and Electrophysiological Effects

This compound has been shown to modulate neurotransmitter systems and neuronal activity.

| Effect | Species | Dose (mg/kg, i.v.) | Reference |

| Increased number of spontaneously active dopamine cells in the VTA | Rat | 0.3 - 3 | |

| Increased monoamine efflux in the medial prefrontal cortex | Rat | 10 (i.p.) | |

| Increased cumulative wake time | Rat | 1 - 30 |

Mechanism of Action

This compound exerts its effects through the blockade of presynaptic mGlu2/3 autoreceptors, leading to an increase in glutamate release in brain regions such as the prefrontal cortex. This surge in glutamate is thought to activate postsynaptic AMPA receptors, initiating a signaling cascade that involves the mammalian target of rapamycin complex 1 (mTORC1). Activation of the mTORC1 pathway is believed to underlie the rapid antidepressant effects observed with this compound and other glutamatergic modulators.

Caption: Proposed signaling pathway of this compound.

Development of the Prodrug LY3027788

A significant challenge with this compound is its poor oral bioavailability. To overcome this limitation, a diester prodrug, LY3027788, was developed. This compound is designed to be absorbed orally and then metabolized in the body to release the active parent drug, this compound. Studies have shown that oral administration of LY3027788 effectively recapitulates the in vivo effects of intravenously administered this compound, including its antidepressant-like activity in the forced swim test.

Experimental Protocols

mGlu2/3 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for mGlu2/3 receptors.

-

Materials:

-

Cell membranes prepared from cells stably expressing human mGlu2 or mGlu3 receptors.

-

Radioligand: [3H]-LY459477.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2 and 2 mM CaCl2.

-

Test compound (e.g., this compound) at various concentrations.

-

96-well filter plates.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Incubate cell membranes (10-20 µg protein) with a fixed concentration of [3H]-LY459477 (e.g., 1-2 nM) and varying concentrations of the test compound in the assay buffer.

-

Incubate for 60 minutes at room temperature.

-

Separate bound from free radioligand by rapid filtration through the filter plates.

-

Wash the filters three times with ice-cold assay buffer.

-

Add scintillation fluid to the filters and quantify the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM LY341495).

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

-

cAMP Functional Assay

This protocol measures the ability of a compound to antagonize agonist-induced inhibition of cAMP production.

-

Materials:

-

Cells stably expressing human mGlu2 or mGlu3 receptors.

-

Forskolin.

-

mGlu2/3 receptor agonist (e.g., DCG-IV).

-

Test compound (e.g., this compound) at various concentrations.

-

cAMP assay kit (e.g., GloSensor™ cAMP Assay).

-

-

Procedure:

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) and the mGlu2/3 agonist (to inhibit forskolin-induced cAMP).

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Calculate the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

-

Caption: Workflow for the cAMP functional assay.

Rodent Forced Swim Test

This protocol is a behavioral assay used to assess antidepressant-like activity.

-

Materials:

-

Male mice or rats of a specific strain (e.g., CD-1 mice).

-

Cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Test compound (e.g., this compound) and vehicle control.

-

Video recording and analysis software.

-

-

Procedure:

-

Administer the test compound or vehicle to the animals at a specified time before the test (e.g., 30-60 minutes).

-

Individually place each animal into the cylinder of water for a 6-minute session.

-

Record the entire session for later analysis.

-

Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.

-

A significant reduction in immobility time in the drug-treated group compared to the vehicle group is indicative of antidepressant-like activity.

-

Conclusion

This compound is a well-characterized, potent, and selective mGlu2/3 receptor antagonist with demonstrated antidepressant-like properties in preclinical models. The development of its orally bioavailable prodrug, LY3027788, has paved the way for its clinical investigation. The mechanism of action, involving the modulation of glutamatergic transmission and activation of the mTORC1 signaling pathway, represents a promising novel approach for the treatment of depression and potentially other CNS disorders. This technical guide provides a solid foundation for researchers and drug development professionals interested in the pharmacology and therapeutic potential of this compound and related compounds.

References

- 1. Discovery of (1S,2R,3S,4S,5R,6R)-2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Hydrochloride (this compound·HCl): A Potent, Metabotropic Glutamate 2/3 Receptor Antagonist with Antidepressant-Like Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro pharmacological and rat pharmacokinetic characterization of this compound, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of LY3020371: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY3020371 is a potent and selective orthosteric antagonist of the metabotropic glutamate 2 and 3 (mGlu2/3) receptors. Preclinical evidence has extensively profiled its activity, highlighting its potential as a novel therapeutic agent, particularly for the treatment of depression. This document provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, in vitro and in vivo functional activity, and the underlying signaling pathways. Quantitative data are presented in structured tables, and detailed experimental methodologies for key assays are described. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding. Based on available scientific literature, this compound is not a direct inhibitor of the PI3K/mTOR or DNA-PK pathways; rather, its mechanism of action is centered on the modulation of the glutamatergic system.

Core Pharmacological Data

The following tables summarize the key quantitative data describing the pharmacological characteristics of this compound.

Table 1: In Vitro Receptor Binding Affinity

| Target | Radioligand | Preparation | Ki (nM) | Reference |

| Human mGluR2 | [3H]-459477 | Recombinant human mGlu2 receptors | 5.26 | [1][2] |

| Human mGluR3 | [3H]-459477 | Recombinant human mGlu3 receptors | 2.50 | [1][2] |

| Rat mGlu2/3 | [3H]-459477 | Rat frontal cortical membranes | 33 | [2] |

Table 2: In Vitro Functional Antagonist Activity

| Assay | Cell/Tissue Type | Agonist | IC50 (nM) | Reference |

| cAMP Formation | Cells expressing human mGlu2 | DCG-IV | 16.2 | |

| cAMP Formation | Cells expressing human mGlu3 | DCG-IV | 6.21 | |

| cAMP Formation | Rat cortical synaptosomes | LY379268 | 29 | |

| K+-evoked Glutamate Release | Rat cortical synaptosomes | LY379268 | 86 | |

| Spontaneous Ca2+ Oscillations | Primary cultured cortical neurons | Agonist-suppressed | 34 | |

| Hippocampal Slice Preparation | Intact rat hippocampal slices | - | 46 |

Table 3: In Vivo Pharmacological Effects

| Model | Species | Endpoint | Dose/Route | Effect | Reference |

| Forced-Swim Test | Rat | Immobility time | 0.1-10 mg/kg, i.v. | Decrease | |

| Dopamine Neuron Activity | Rat | Number of active dopamine cells in VTA | 0.3-3 mg/kg, i.v. | Increase | |

| Tissue Oxygenation | Rat | O2 in anterior cingulate cortex | 1-10 mg/kg, i.p. | Increase | |

| Monoamine Efflux | Rat | Monoamine levels in medial prefrontal cortex | 10 mg/kg, i.p. | Increase | |

| Wakefulness | Rat | Cumulative wake time | 1-30 mg/kg, i.v. | Increase |

Mechanism of Action and Signaling Pathways

This compound acts as a competitive antagonist at the orthosteric binding site of mGlu2 and mGlu3 receptors. These receptors are Gi/o-coupled G-protein coupled receptors (GPCRs) that are predominantly located presynaptically, where they function as autoreceptors to inhibit glutamate release. By blocking these receptors, this compound disinhibits presynaptic glutamate release, leading to an increase in synaptic glutamate levels. This surge in glutamate is thought to preferentially activate postsynaptic AMPA receptors, triggering a cascade of downstream signaling events that are believed to underlie its rapid antidepressant-like effects. This mechanism shares similarities with the proposed mechanism of action of ketamine.

While this compound does not directly inhibit PI3K or mTOR, the downstream signaling cascade initiated by enhanced AMPA receptor activation is known to involve the activation of the mTOR pathway, which is a critical regulator of protein synthesis and synaptic plasticity.

Caption: Signaling pathway of this compound-mediated mGlu2/3 receptor antagonism.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay for mGlu2/3 Receptors

This protocol describes a competitive binding assay to determine the affinity of this compound for mGlu2/3 receptors.

-

Membrane Preparation: Membranes from cells expressing recombinant human mGlu2 or mGlu3 receptors, or from rat frontal cortex, are prepared by homogenization in a buffered solution followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.

-

Assay Components:

-

Radioligand: [3H]-459477, a known mGlu2/3 receptor agonist.

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled mGlu2/3 agonist (e.g., LY354740) to determine non-specific binding.

-

Assay Buffer: Tris-HCl buffer containing divalent cations (e.g., MgCl2, CaCl2).

-

-

Incubation: The membrane preparation is incubated with the radioligand and varying concentrations of this compound in a 96-well plate. The incubation is typically carried out at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter plate using a vacuum manifold. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand. After drying, a scintillation cocktail is added to each well, and the radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol outlines a functional assay to measure the antagonist activity of this compound on mGlu2/3 receptor-mediated inhibition of adenylyl cyclase.

-

Cell Culture: Cells stably expressing human mGlu2 or mGlu3 receptors are cultured to an appropriate density in 96-well plates.

-

Assay Components:

-

Adenylyl Cyclase Stimulator: Forskolin, to increase basal cAMP levels.

-

mGlu2/3 Agonist: DCG-IV or LY379268, to inhibit forskolin-stimulated cAMP production.

-

Test Compound: this compound at various concentrations.

-

-

Assay Procedure:

-

The cells are pre-incubated with varying concentrations of this compound.

-

An mGlu2/3 agonist is then added to the wells, followed by the addition of forskolin.

-

The cells are incubated for a specific time (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

-

cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a commercially available assay kit, such as a competitive immunoassay (e.g., HTRF, AlphaScreen) or a luciferase-based reporter assay.

-

Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production is quantified. The IC50 value, representing the concentration of this compound that restores 50% of the maximal response, is determined by fitting the data to a sigmoidal dose-response curve.

Synaptosomal Glutamate Release Assay

This protocol details a method to assess the functional antagonism of this compound on presynaptic mGlu2/3 receptors in native brain tissue.

-

Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from rat cerebral cortex by homogenization and differential centrifugation.

-

Loading with Radiotracer: The synaptosomes are pre-loaded with a radiolabeled glutamate tracer, such as [3H]-D-aspartate.

-

Glutamate Release Stimulation: The loaded synaptosomes are superfused with a physiological buffer. Glutamate release is stimulated by depolarization with an elevated concentration of potassium chloride (KCl).

-

Assay Procedure:

-

The synaptosomes are exposed to an mGlu2/3 agonist (e.g., LY379268) to inhibit KCl-evoked glutamate release.

-

The effect of this compound is tested by co-incubating the synaptosomes with the agonist and varying concentrations of this compound.

-

-

Quantification: Fractions of the superfusate are collected over time, and the amount of radioactivity in each fraction is determined by liquid scintillation counting.

-

Data Analysis: The inhibitory effect of the agonist on KCl-evoked release and its reversal by this compound are calculated. The IC50 value for this compound is determined from the concentration-response curve.

Experimental and Drug Development Workflow

The following diagram illustrates a typical preclinical to clinical development workflow for a compound like this compound.

Caption: A generalized workflow for the development of a CNS drug candidate.

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials specifically investigating this compound for the treatment of depression or other indications. Preclinical studies have suggested that this compound and its orally bioavailable prodrug, LY3027788, are candidates for clinical testing. However, their progression into clinical development has not been publicly disclosed.

Conclusion

This compound is a well-characterized, potent, and selective mGlu2/3 receptor antagonist. Its pharmacological profile, established through extensive preclinical in vitro and in vivo studies, demonstrates a mechanism of action that enhances glutamatergic transmission, leading to downstream effects on synaptic plasticity pathways. This profile supports its potential as a rapidly acting antidepressant. Further clinical investigation would be necessary to validate these preclinical findings in human subjects.

References

An In-depth Technical Guide on the Binding Affinity and Signaling of LY3020371 for mGluR2 versus mGluR3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics and cellular signaling pathways of LY3020371, a potent and selective antagonist for the metabotropic glutamate receptors 2 (mGluR2) and 3 (mGluR3). This document includes quantitative binding data, detailed experimental methodologies for key assays, and visual representations of the associated signaling cascades and experimental workflows.

Quantitative Binding and Functional Data

The binding affinity and functional potency of this compound for human mGluR2 and mGluR3 are summarized below. The data indicates that this compound exhibits a slightly higher binding affinity for mGluR3 over mGluR2.

| Parameter | hmGluR2 | hmGluR3 | Reference |

| Binding Affinity (Ki) | 5.26 nM | 2.50 nM | [1] |

| Functional Antagonism (IC50) | 16.2 nM | 6.21 nM | [1] |

Table 1: Binding Affinity and Functional Potency of this compound for hmGluR2 and hmGluR3. The Ki values were determined by radioligand displacement assays, and the IC50 values were determined by measuring the blockade of DCG-IV-induced inhibition of forskolin-stimulated cAMP production.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the interaction of this compound with mGluR2 and mGluR3.

Radioligand Displacement Binding Assay

This assay is designed to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

-

Cell Membranes: CHO or HEK293 cells stably expressing human mGluR2 or mGluR3.

-

Radioligand: [3H]-LY459477 (an mGluR2/3 agonist).

-

Test Compound: this compound.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well Filter Plates.

Procedure:

-

Membrane Preparation: Cell pellets are homogenized in ice-cold lysis buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in binding buffer. Protein concentration is determined using a BCA assay.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Binding buffer.

-

A range of concentrations of the unlabeled test compound, this compound.

-

A fixed concentration of the radioligand, [3H]-LY459477.

-

The cell membrane preparation.

-

-

Incubation: The plate is incubated for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of this compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay determines the potency of an antagonist (this compound) by measuring its ability to block the agonist-induced inhibition of cAMP production.

Materials:

-

Cells: CHO or HEK293 cells stably expressing human mGluR2 or mGluR3.

-

Agonist: DCG-IV (a potent group II mGluR agonist).

-

Antagonist: this compound.

-

Stimulant: Forskolin.

-

Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Plating: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.

-

Pre-incubation: The cell culture medium is removed, and the cells are pre-incubated with the PDE inhibitor IBMX in assay buffer to prevent the degradation of cAMP.

-

Antagonist Addition: A range of concentrations of the antagonist, this compound, is added to the wells, and the plate is incubated for a defined period.

-

Agonist and Forskolin Addition: A fixed concentration of the agonist, DCG-IV, is added, followed immediately by a fixed concentration of forskolin. Forskolin directly activates adenylyl cyclase, leading to a robust increase in cAMP levels.

-

Incubation: The plate is incubated for 15-30 minutes at 37°C to allow for cAMP production.

-

Cell Lysis and cAMP Detection: The reaction is stopped by adding a lysis buffer from the cAMP detection kit. The level of intracellular cAMP is then quantified according to the kit's instructions.

-

Data Analysis: The ability of this compound to reverse the DCG-IV-induced inhibition of forskolin-stimulated cAMP levels is plotted against the antagonist concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of mGluR2 and mGluR3 and a typical experimental workflow for characterizing an antagonist like this compound.

Caption: Signaling pathway of mGluR2 and mGluR3.

Caption: Experimental workflow for mGluR antagonist characterization.

References

The Cellular Effects of LY3020371: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY3020371 is a potent and selective antagonist of the metabotropic glutamate receptors 2 and 3 (mGluR2/3).[1] Primarily investigated for its potential as a rapid-acting antidepressant, its mechanism of action centers on the modulation of glutamatergic neurotransmission, leading to downstream effects on intracellular signaling cascades that regulate neuronal function. This technical guide provides an in-depth overview of the cellular effects of this compound, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathways and experimental workflows. While the majority of research has focused on its neurological effects, we will also briefly discuss the potential, though currently underexplored, implications for oncology.

Core Mechanism of Action: mGluR2/3 Antagonism

This compound acts as a competitive antagonist at mGluR2 and mGluR3, which are G-protein coupled receptors typically located on presynaptic terminals. These receptors function as autoreceptors, sensing synaptic glutamate levels and, when activated, inhibiting further glutamate release. By blocking these receptors, this compound disinhibits glutamate release, leading to an increase in synaptic glutamate concentrations. This surge in glutamate primarily activates postsynaptic AMPA receptors, initiating a cascade of intracellular events.[2][3]

Quantitative Data: In Vitro Efficacy and Potency

The following tables summarize the key quantitative data for this compound from various in vitro assays.

Table 1: Receptor Binding Affinity (Ki)

| Receptor Subtype | Preparation | Radioligand | Ki (nM) | Reference |

| Human mGluR2 | Recombinant cell membranes | [³H]-459477 | 5.26 | [1][4] |

| Human mGluR3 | Recombinant cell membranes | [³H]-459477 | 2.50 | |

| Rat mGluR2/3 | Frontal cortical membranes | [³H]-459477 | 33 |

Table 2: Functional Antagonist Activity (IC50)

| Assay | System | Agonist | IC50 (nM) | Reference |

| cAMP formation inhibition | Cells expressing human mGluR2 | DCG-IV | 16.2 | |

| cAMP formation inhibition | Cells expressing human mGluR3 | DCG-IV | 6.21 | |

| Reversal of agonist-suppressed second messenger production | Rat cortical synaptosomes | - | 29 | |

| Reversal of agonist-inhibited K+-evoked glutamate release | Rat cortical synaptosomes | - | 86 | |

| Blockade of agonist-suppressed spontaneous Ca2+ oscillations | Primary cultured cortical neurons | - | 34 | |

| Blockade of agonist-suppressed responses in hippocampal slice | Intact rat hippocampal slice | - | 46 |

Signaling Pathways and Cellular Effects

The primary cellular consequence of mGluR2/3 antagonism by this compound is the enhancement of glutamatergic signaling, which in turn activates downstream pathways crucial for synaptic plasticity and neuronal survival.

Glutamate Release and AMPA Receptor Activation

By blocking presynaptic mGluR2/3, this compound increases the release of glutamate into the synaptic cleft. This glutamate then preferentially binds to and activates postsynaptic AMPA receptors, leading to neuronal depolarization.

BDNF-mTORC1 Signaling Cascade

A key pathway activated downstream of AMPA receptor stimulation is the Brain-Derived Neurotrophic Factor (BDNF) and mammalian Target of Rapamycin Complex 1 (mTORC1) signaling cascade. This pathway is critical for protein synthesis, synaptogenesis, and neuronal survival. The activation of this pathway is considered a convergent mechanism for the action of rapid-acting antidepressants like ketamine and mGluR2/3 antagonists.

Potential Cellular Effects in Oncology

While the primary focus of this compound research has been in neuroscience, the role of glutamate signaling in cancer is an emerging field. Glutamate receptors are expressed in various tumor types, and their activation can promote cancer cell proliferation, migration, and survival. Therefore, it is plausible that glutamate antagonists could exert anti-cancer effects.

However, there is currently a lack of publicly available data on the direct effects of this compound on cancer cell lines. Studies on other glutamate antagonists have shown that they can inhibit the proliferation of human tumor cells, including colon adenocarcinoma, astrocytoma, and breast and lung carcinoma. This anti-proliferative effect is often Ca2+-dependent and can involve both decreased cell division and increased cell death.

Hypothesized Effects of this compound in Cancer Cells:

-

Inhibition of Proliferation: By modulating glutamate signaling, this compound could potentially inhibit the growth of cancer cells that are dependent on this pathway.

-

Induction of Apoptosis: Disruption of glutamate-mediated survival signals could trigger programmed cell death in tumor cells.

-

Reduction of Metastasis: As glutamate signaling can influence cell migration, its antagonism might reduce the metastatic potential of cancer cells.

Further research is required to investigate these potential anti-cancer effects of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cellular effects of this compound.

Western Blotting for mTOR Pathway Activation

This protocol is used to assess the phosphorylation status of key proteins in the mTOR signaling pathway, such as Akt and S6K1, as an indicator of pathway activation.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

Protein quantification assay kit (BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-S6K1, anti-total-S6K1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and treat with this compound at desired concentrations and time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel. For large proteins like mTOR (~289 kDa), a low-percentage polyacrylamide gel (e.g., 3-8% Tris-Acetate) is recommended.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane and add a chemiluminescent substrate.

-

Data Analysis: Capture the signal using an imaging system and perform densitometric analysis to quantify the levels of phosphorylated proteins relative to total protein levels.

Glutamate Release Assay from Synaptosomes

This assay measures the amount of glutamate released from isolated nerve terminals (synaptosomes) in response to depolarization, and how this is modulated by this compound.

Materials:

-

Rat brain tissue (e.g., cortex)

-

Homogenization buffer

-

Ficoll or Percoll for density gradient centrifugation

-

Sodium buffer

-

NADP+, Glutamate Dehydrogenase

-

Depolarizing agent (e.g., KCl)

-

Spectrofluorometer

Procedure:

-

Synaptosome Isolation: Homogenize brain tissue and isolate synaptosomes using differential and density gradient centrifugation.

-

Resuspension: Resuspend the synaptosomal pellet in a pre-warmed sodium buffer.

-

Assay Setup: In a cuvette, combine the synaptosome suspension, NADP+, and glutamate dehydrogenase.

-

Baseline Measurement: Record the baseline fluorescence for a few minutes.

-

Treatment: Add this compound at the desired concentration and incubate.

-

Stimulation: Induce glutamate release by adding a depolarizing agent like KCl.

-

Fluorescence Measurement: Continuously record the increase in fluorescence, which is proportional to the amount of glutamate released.

-

Data Analysis: Calculate the rate and total amount of glutamate release.

cAMP Formation Assay

This assay measures the intracellular concentration of cyclic AMP (cAMP) to determine the functional antagonist activity of this compound at mGluR2/3, which are Gi-coupled receptors that inhibit adenylyl cyclase.

Materials:

-

Cells expressing mGluR2 or mGluR3

-

Forskolin (an adenylyl cyclase activator)

-

mGluR2/3 agonist (e.g., DCG-IV)

-

This compound

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Procedure:

-

Cell Plating: Plate cells in a multi-well plate.

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound.

-

Stimulation: Add a fixed concentration of an mGluR2/3 agonist (to inhibit cAMP production) and forskolin (to stimulate cAMP production).

-